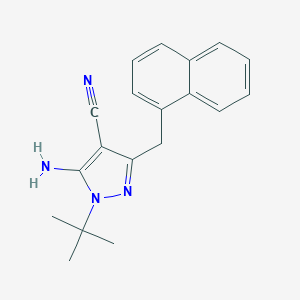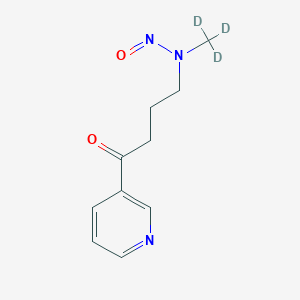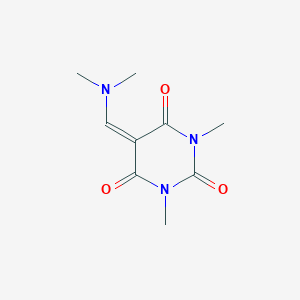
S-Metil-N,N-dietiltiocarbamato Sulfona
Descripción general
Descripción
Synthesis Analysis
The synthesis of S-Methyl-N,N-diethylthiocarbamate sulfone involves efficient access to S-methyl dithiocarbamates, utilizing sulfonium or sulfoxonium iodide as a methylation reagent. This method has proven reliable for synthesizing dithiocarbamates from primary or secondary amines. Sulfoxonium iodide, in particular, demonstrates robust methylation capability, facilitating access to S-trideuteromethyl dithiocarbamates with high yields (Hui-Qing Deng et al., 2023).
Molecular Structure Analysis
The molecular structure of S-Methyl-N,N-diethylthiocarbamate sulfone is characterized by its sulfur-containing functional groups, which play a crucial role in its reactivity and properties. Studies on similar compounds have shown the importance of sulfur in determining the electronic and spatial configuration of molecules, influencing their reactivity and interactions with biological systems (Marzotto et al., 1998).
Chemical Reactions and Properties
S-Methyl-N,N-diethylthiocarbamate sulfone undergoes various chemical reactions, including oxidation and interactions with enzymes. For instance, it serves as an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase, both in vivo and in vitro, highlighting its potential for influencing biochemical pathways and mechanisms (A. Madan et al., 1994).
Physical Properties Analysis
The physical properties of S-Methyl-N,N-diethylthiocarbamate sulfone, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. While specific studies on these properties are less common, research on related compounds provides insights into how such characteristics can be influenced by molecular structure and substituent effects.
Chemical Properties Analysis
The chemical properties, including reactivity, potential biological activity, and interactions with other molecules, define the applications and significance of S-Methyl-N,N-diethylthiocarbamate sulfone. Its role as an inhibitor of specific enzymes underscores its potential utility in biochemical research and therapeutic applications. Further studies are necessary to fully understand its spectrum of chemical behavior and potential uses (A. Madan et al., 1994).
Aplicaciones Científicas De Investigación
Química Sintética
“S-Metil-N,N-dietiltiocarbamato Sulfona” se utiliza como bloque de construcción en la química sintética . Es parte de la categoría de compuestos de azufre y se utiliza en la síntesis de varios compuestos orgánicos .
Activación Enzimática
Este compuesto también se clasifica entre los activadores enzimáticos . Los activadores enzimáticos son moléculas que se unen a las enzimas y aumentan su actividad. A menudo están involucrados en los muchos procesos reguladores de las células .
Metabolito
“this compound” es un metabolito , lo que significa que es un producto de reacciones metabólicas catalizadas por varias enzimas que ocurren naturalmente dentro de las células .
Inhibición de la Aldehído Deshidrogenasa (ALDH)
Las investigaciones han demostrado que este compuesto, un metabolito del fármaco disulfiram, inhibe la actividad de la ALDH . ALDH es una enzima que participa en el metabolismo de los aldehídos en ácidos carboxílicos .
Actividad Anticancerígena
Curiosamente, si bien “this compound” inhibe la actividad de la ALDH, no afecta la viabilidad de las células cancerosas . Esto sugiere que la actividad anticancerígena del disulfiram, del que se deriva este compuesto, no implica la inhibición de la ALDH
Mecanismo De Acción
Target of Action
S-Methyl-N,N-diethylthiocarbamate Sulfone (DETC-MeSO) is the active metabolite of disulfiram . It has been shown to be a partial antagonist of glutamate receptors . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain .
Mode of Action
DETC-MeSO interacts with its targets, the glutamate receptors, by attenuating their activity . This interaction results in a reduction in the excitotoxic damage that can occur in conditions such as stroke . Excitotoxicity is a pathological process where neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate .
Biochemical Pathways
The primary biochemical pathway affected by DETC-MeSO is the glutamatergic pathway. By acting as a partial antagonist of glutamate receptors, DETC-MeSO can reduce the excessive activation of N-methyl-D-aspartate (NMDA) receptors by glutamate, which is thought to mediate calcium-dependent neurotoxicity . This is the main cause of the death of neurons in hypoxic–ischemic brain injury .
Pharmacokinetics
It is known that detc-meso is a metabolite of disulfiram, suggesting that it is produced in the body following the administration of disulfiram .
Result of Action
DETC-MeSO has been shown to have a neuroprotective effect. It greatly reduces both cell death following hypoxia/reoxygenation and brain infarct size . It improves performance on the neuroscore test and attenuates proteolysis of αII-spectrin . The level of pro-apoptotic proteins declines, and anti-apoptotic and HSP27 protein expressions are markedly increased . Levels of the ER stress protein markers p-PERK, p-eIF2α, ATF4, JNK, XBP-1, GADD34, and CHOP significantly decline after DETC-MeSO administration .
Action Environment
The action of DETC-MeSO can be influenced by the environment in which it is administered. For example, in a study where DETC-MeSO was administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model, more neurons were protected and survived under ischemic insult in the presence of DETC-MeSO .
Propiedades
IUPAC Name |
N,N-diethyl-1-methylsulfonylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFGLFAEBISDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393576 | |
| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155514-79-7 | |
| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















